molecular formula C11H10O2 B1601095 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester CAS No. 7515-16-4

2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester

Cat. No.: B1601095
CAS No.: 7515-16-4
M. Wt: 174.2 g/mol
InChI Key: DJGUBOLDIRLMDR-UHFFFAOYSA-N
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Description

2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester is an organic compound with the molecular formula C11H10O2. It is a derivative of propynoic acid, where the hydrogen atom on the triple-bonded carbon is replaced by a 4-methylphenyl group, and the carboxylic acid group is esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester typically involves the esterification of 3-(4-methylphenyl)propynoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

3-(4-methylphenyl)propynoic acid+methanolacid catalyst2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester+water\text{3-(4-methylphenyl)propynoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(4-methylphenyl)propynoic acid+methanolacid catalyst​2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester+water

Industrial Production Methods

In an industrial setting, the esterification process can be carried out in a continuous flow reactor to enhance efficiency and yield. The reaction conditions typically involve elevated temperatures (around 60-80°C) and the use of a large excess of methanol to drive the reaction to completion. The product is then purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(4-methylphenyl)propanoic acid or 3-(4-methylphenyl)propanone.

    Reduction: 3-(4-methylphenyl)propene or 3-(4-methylphenyl)propane.

    Substitution: Various amides or alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of polymers and advanced materials due to its unique structural properties.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in biochemical pathways. The compound’s triple bond and aromatic ring allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-, methyl ester:

    2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: This compound has a methoxy group on the aromatic ring, which can influence its reactivity and applications.

    2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester: The presence of a hydroxyl group on the aromatic ring makes this compound more hydrophilic and reactive in certain conditions.

Uniqueness

2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester is unique due to its triple bond, which imparts distinct reactivity compared to similar compounds with double bonds. This feature allows for a wider range of chemical transformations and applications in organic synthesis and material science.

Properties

IUPAC Name

methyl 3-(4-methylphenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGUBOLDIRLMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485395
Record name 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7515-16-4
Record name 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7515-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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